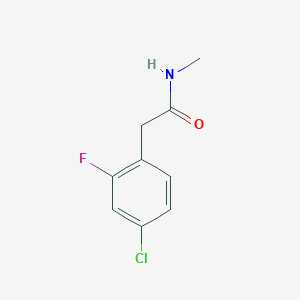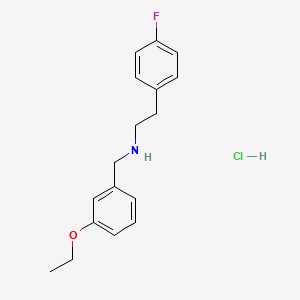![molecular formula C18H17N3O3 B5418884 N-(3,4-dimethylphenyl)-2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5418884.png)
N-(3,4-dimethylphenyl)-2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dimethylphenyl)-2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]acetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in drug development. This compound belongs to the class of pyridazinones, which are known for their diverse biological activities. In
Wissenschaftliche Forschungsanwendungen
N-(3,4-dimethylphenyl)-2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]acetamide has been studied for its potential applications in drug development. It has been shown to exhibit antitumor activity in vitro and in vivo, and may have potential as a chemotherapeutic agent. Additionally, it has been studied for its potential as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines in vitro.
Wirkmechanismus
The exact mechanism of action of N-(3,4-dimethylphenyl)-2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]acetamide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis. Additionally, it may inhibit the activity of transcription factors involved in the production of pro-inflammatory cytokines, leading to anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit antitumor and anti-inflammatory effects in vitro and in vivo. It has been shown to inhibit the growth of various types of cancer cells, including breast, lung, and colon cancer cells. Additionally, it has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3,4-dimethylphenyl)-2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]acetamide has several advantages for lab experiments. It is relatively easy to synthesize, and can be purified by standard methods. Additionally, it has been shown to exhibit potent antitumor and anti-inflammatory effects in vitro and in vivo, making it a promising compound for further study.
However, there are also limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and further research is needed to elucidate its exact effects on cells and tissues. Additionally, it may have limited solubility in certain solvents, which could affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the study of N-(3,4-dimethylphenyl)-2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]acetamide. One potential area of study is its potential as a chemotherapeutic agent for various types of cancer. Further research is needed to determine its efficacy in vivo, as well as its potential side effects and toxicity.
Another potential area of study is its potential as an anti-inflammatory agent. Further research is needed to determine its effects on various cytokines and inflammatory pathways, as well as its potential for use in treating inflammatory diseases.
Overall, this compound is a promising compound with potential applications in drug development. Further research is needed to fully understand its mechanism of action, as well as its potential advantages and limitations for lab experiments.
Synthesemethoden
The synthesis of N-(3,4-dimethylphenyl)-2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]acetamide involves the reaction of 3-(2-furyl)-1(6H)-pyridazinone with N-(3,4-dimethylphenyl)glycine in the presence of a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a catalyst, such as N,N-dimethylaminopyridine (DMAP). The reaction is typically carried out in a solvent, such as dimethylformamide (DMF), at room temperature for several hours. The resulting product is then purified by column chromatography or recrystallization.
Eigenschaften
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-12-5-6-14(10-13(12)2)19-17(22)11-21-18(23)8-7-15(20-21)16-4-3-9-24-16/h3-10H,11H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKDKZFFDYUCAHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B5418805.png)
![2-[(6-nitro-1,3-benzodioxol-5-yl)methylene]quinuclidin-3-ol](/img/structure/B5418813.png)

![2-[4-(2-ethoxyethyl)piperazin-1-yl]-4-(3,3,3-trifluoropropyl)pyrimidine](/img/structure/B5418828.png)
![4-{3-methoxy-2-[(4-nitrobenzyl)oxy]benzylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5418844.png)

![3-(methoxymethyl)-6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5418856.png)

![1-[3-(1-naphthyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]-1-oxopropan-2-ol](/img/structure/B5418868.png)

![8-[(1-benzyl-1H-imidazol-2-yl)methyl]-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5418891.png)
![N-(3-amino-3-oxopropyl)-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide](/img/structure/B5418895.png)
![2-[2-(6-bromo-1,3-benzodioxol-5-yl)vinyl]-8-methoxyquinoline](/img/structure/B5418902.png)
![N-[1-(4-methoxyphenyl)ethyl]-2-phenoxypropanamide](/img/structure/B5418904.png)